molecular formula C7H6N2O B12355577 4-methyl-6-oxo-3H-pyridine-3-carbonitrile

4-methyl-6-oxo-3H-pyridine-3-carbonitrile

Cat. No.: B12355577
M. Wt: 134.14 g/mol
InChI Key: YWGPJWLDLXRTRU-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-3H-pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring with a nitrile group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-3H-pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with various substituted aryl or heteryl amines. This reaction typically requires the use of different reaction conditions, such as stirring without solvent at room temperature or using a steam bath . Another method involves the reaction of cyanoacetic acid hydrazide with various reactants, leading to the formation of the desired heterocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of environmentally friendly solvents and catalysts is often preferred to minimize the production of toxic waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions where the nitrile or ketone group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include different temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

4-methyl-6-oxo-3H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-3H-pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects. The compound may also interact with DNA or RNA, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, such as 5-amino-1H-pyrazolo[4,3-b]pyridine and cyanoacetohydrazides .

Uniqueness

4-methyl-6-oxo-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4-methyl-6-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4,6H,1H3

InChI Key

YWGPJWLDLXRTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=CC1C#N

Origin of Product

United States

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